2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
Description
This compound is a xanthine derivative featuring a purine core substituted at the 7-position with a 2-ethoxyethyl group and at the 8-position with a sulfanyl-linked N-phenylacetamide moiety. Its molecular formula is C₁₉H₂₁N₅O₄S, with a monoisotopic mass of 415.132 Da (estimated from structural analogs in and ). The compound is synthesized via nucleophilic substitution or copper-catalyzed coupling reactions, as inferred from methodologies in and .
Properties
IUPAC Name |
2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-3-27-10-9-23-14-15(22(2)17(26)21-16(14)25)20-18(23)28-11-13(24)19-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,24)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKAUPMKGAOXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-80-8 | |
| Record name | 2-{[7-(2-ETHOXYETHYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}-N-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and is primarily studied for its interactions with various biological targets, particularly in the context of pharmacological applications.
The molecular formula of this compound is C18H21N5O4S, with a molecular weight of approximately 403.46 g/mol. The structure features a purine core modified with an ethoxyethyl group and a phenylacetamide moiety. Its IUPAC name reflects these structural components, emphasizing the sulfanyl linkage and the dioxo substituents.
Research indicates that compounds similar to this compound may act as antagonists at adenosine receptors, particularly the A2A receptor subtype. This receptor is implicated in various physiological processes including neurotransmission and immune response modulation. The affinity of related compounds for these receptors has been documented to range from nanomolar to micromolar concentrations, suggesting significant biological activity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cellular proliferation in cancer cell lines. For instance, a related purine derivative exhibited IC50 values in the low micromolar range against specific cancer types. The mechanism was attributed to the disruption of nucleotide synthesis pathways and induction of apoptosis in malignant cells.
Pharmacological Effects
Preliminary evaluations suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Cancer Research : A study published in Cancer Letters explored the effects of similar purine derivatives on tumor growth in xenograft models. The compounds were administered at varying doses, revealing dose-dependent inhibition of tumor growth compared to controls.
- Neuropharmacology : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal death and improve cognitive function in animal models subjected to neurotoxic insults.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
- Lipophilicity : The hexadecyl chain in Analog 1 (logP ~6.5 estimated) drastically increases hydrophobicity compared to the target compound (logP ~2.8), impacting bioavailability .
- Solubility : The ethoxyethyl group in the target compound improves water solubility over analogs with alkyl/aryl groups (e.g., Analog 1, 4) due to ether oxygen polarity .
- Metabolic Stability : Alkyne-containing analogs (e.g., Analog 5) resist oxidative degradation but may form reactive intermediates, whereas the ethoxyethyl group in the target compound is less metabolically labile than esters or amides in .
Key Observations:
- The target compound’s synthesis aligns with amide coupling strategies using HATU/DIEA (), achieving moderate yields comparable to PEGylated derivatives in .
- Degradation under acidic conditions () suggests susceptibility to protonation at the purine N-7, leading to ring-opening or side-chain hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
